Boc-Cystamine-Poc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

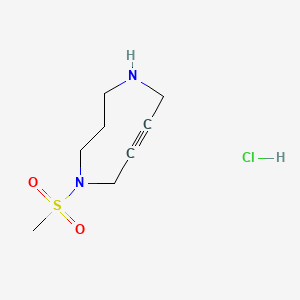

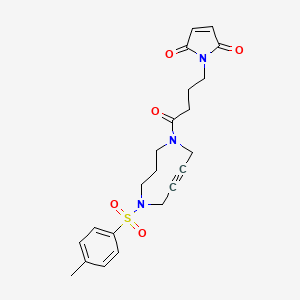

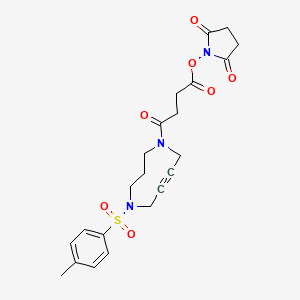

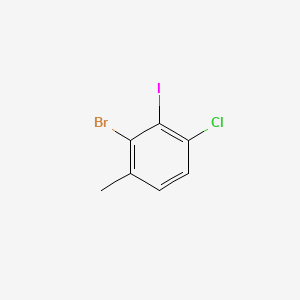

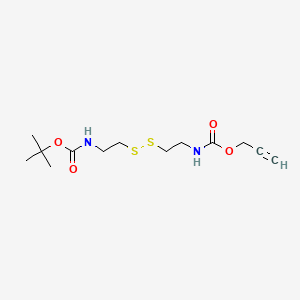

Boc-Cystamine-Poc, also known as compound H4, is a click chemistry reagent with a cystamine building block . It is a tert-butyloxycarbonyl (BOC) derivative of cystamine used as a crosslinker in biotechnology and molecular biology applications .

Synthesis Analysis

The synthesis of this compound involves the use of cystamine dihydrochloride, which is dissolved in methanol with TEA added . Boc2O, dissolved in methanol, is then added dropwise over 10 minutes and the reaction is maintained overnight . The reaction solution is concentrated and dissolved in a 1M NaOH solution . The aqueous phase is extracted with DCM and dried with anhydrous Na2SO4 . Further purification is performed by flash column chromatography .Molecular Structure Analysis

The molecular structure of this compound includes a disulfide chain that allows it to be easily cleaved, enabling the removal of the tagging residue when desired . Its molecular weight is 334.45 and its formula is C13H22N2O4S2 .Chemical Reactions Analysis

This compound is a click chemistry reagent with a cystamine building block . It is used in various chemical reactions, particularly in the field of click chemistry .Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.45 and its formula is C13H22N2O4S2 . It is recommended to be stored under the conditions specified in the Certificate of Analysis .Mécanisme D'action

Target of Action

Boc-Cystamine-Poc, also known as compound H4, is a click chemistry reagent with a cystamine building block . It is primarily used in the field of biotechnology and molecular biology applications

Mode of Action

As a click chemistry reagent, it is likely involved in the formation of covalent bonds with its targets, leading to various biochemical changes .

Avantages Et Limitations Des Expériences En Laboratoire

The primary advantage of Boc-Cystamine-Poc is its versatility, as it can be used to synthesize a wide range of compounds. Additionally, it is relatively easy to use and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not compatible with all types of molecules, and it may not be suitable for some applications. Additionally, this compound can be expensive and may require special equipment for its use.

Orientations Futures

There are a number of potential future directions for the use of Boc-Cystamine-Poc in scientific research. For example, it could be used to synthesize new peptides or proteins, or to modify existing molecules in order to improve their properties. Additionally, it could be used to develop new drugs or to study the effects of different compounds on cell signaling pathways. It could also be used to study the effects of this compound on biochemical and physiological processes. Finally, it could be used to develop new methods for synthesizing and modifying molecules.

Méthodes De Synthèse

Boc-Cystamine-Poc can be synthesized using a variety of methods. The most common method is to react cysteamine with a bifunctional reagent such as 1-chloro-2,3-epoxypropane (CEP) or 1-chloro-2,3-butanediol (CBD). These reactions produce a bifunctional reagent that contains both a cysteamine and an epoxide or a diol group. The epoxide or diol group can then be used to attach other molecules, such as peptides, proteins, or other bioactive molecules.

Applications De Recherche Scientifique

Boc-Cystamine-Poc has become a popular reagent in a variety of scientific research applications. For example, it is often used in peptide synthesis as a coupling reagent. Additionally, it can be used to modify existing molecules, such as proteins, in order to improve their properties or to create new molecules. This compound is also used in drug discovery, as it can be used to synthesize peptides and other bioactive molecules that can be used to develop new drugs.

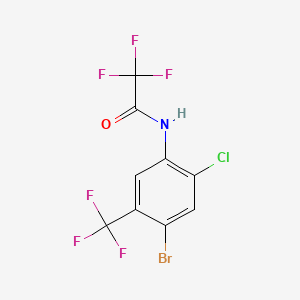

Safety and Hazards

Propriétés

IUPAC Name |

prop-2-ynyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S2/c1-5-8-18-11(16)14-6-9-20-21-10-7-15-12(17)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBADGDLZNRUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCNC(=O)OCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)